

Introduction: Understanding D-Psicose and the α -D-Psicofuranose Anomer

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *alpha*-D-Psicofuranose

Cat. No.: B12676532

[Get Quote](#)

D-Psicose, also known as D-Allulose, is a rare ketohexose monosaccharide and a C-3 epimer of D-fructose^{[1][2]}. First identified in the 1940s, it has garnered significant interest in the food and pharmaceutical industries due to its low caloric value—approximately 10% that of sucrose—while retaining 70% of the sweetness^{[1][3]}. It occurs naturally in small quantities in foods like figs, raisins, and maple syrup^[1].

In aqueous solutions, D-Psicose exists as an equilibrium mixture of different tautomers, or isomers: the six-membered ring pyranose forms (α and β) and the five-membered ring furanose forms (α and β)^[2]. At 27°C in a D₂O solution, the structural composition is approximately 39% α -furanose, 22% α -pyranose, 24% β -pyranose, and 15% β -furanose^[2]. This guide focuses specifically on the α -D-Psicofuranose form, one of the predominant structures in solution.

For researchers and drug development professionals, understanding the physical properties of a specific anomer is critical. Properties such as melting point and solubility directly influence formulation strategies, bioavailability, and stability. However, isolating and crystallizing a single, stable anomer from its equilibrium mixture presents a significant experimental challenge. Consequently, much of the publicly available data pertains to the crystalline solid of D-Psicose, which is typically the most stable anomer under crystallization conditions. This guide provides the known physical properties of D-Psicose and presents authoritative, field-proven protocols for the precise experimental determination of these properties for the α -D-Psicofuranose anomer.

Physical Properties of D-Psicose

The following data, summarized in Table 1, represents the reported physical properties of D-Psicose. It is crucial to interpret this data with the understanding that it likely reflects the most stable crystalline form obtained from an equilibrium mixture, rather than the pure α -D-Psicofuranose anomer.

Melting Point

The melting point of D-Psicose is inconsistently reported in the literature, with values of 58 °C and 109 °C being cited[3]. This discrepancy is likely attributable to the inherent difficulty in crystallizing the compound and variations in the purity and specific anomeric composition of the measured samples[3]. A pure, crystalline compound typically exhibits a sharp melting point range of 0.5-1.0°C, whereas impurities or the presence of mixed isomers leads to a depressed and broader melting range. The value of 109 °C is also reported by chemical suppliers[2].

Solubility

D-Psicose is characterized by its high solubility in polar solvents. It is reported to be extremely soluble in water, with a solubility of approximately 1.0 kg/L, which is higher than glucose (~900 g/L) but lower than fructose (~4 kg/L)[3]. Its solubility in other solvents has also been documented[4].

Property	Value	Solvent	Source(s)
Melting Point	58 °C or 109 °C	N/A	[3]
Solubility	~1000 g/L	Water	[3]
Soluble	Methanol	[4]	
Soluble	Ethanol	[4]	
Practically Insoluble	Acetone	[4]	

Table 1: Summary of Reported Physical Properties for D-Psicose.

Experimental Determination of Physical Properties

Given the ambiguity surrounding the physical properties of the specific α -D-Psicofuranose anomer, empirical determination is essential for any research or development application. The

following sections provide self-validating, detailed protocols for this purpose.

Protocol: Melting Point Determination by Capillary Method

The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid[5]. The underlying principle is that a pure substance melts at a precise temperature, and this temperature can be accurately observed by slowly heating a small, powdered sample.

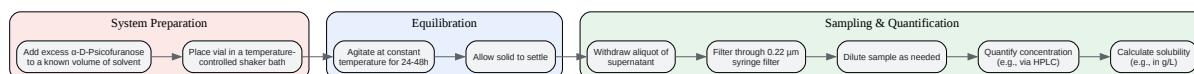
- **Fine Powder:** The sample must be a fine powder to ensure uniform heat transfer and efficient packing. Coarse crystals can lead to inconsistent heating and inaccurate readings[5].
- **Dry Sample:** The presence of residual solvent can act as an impurity, causing a depression and broadening of the melting point range. Drying the sample under vacuum is critical for accuracy[6].
- **Controlled Heating Ramp:** A rapid heating rate can cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously high melting point. A slow ramp rate (1-2 °C per minute) near the melting point is mandatory for an accurate determination[7].

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination by the Capillary Method.

- **Sample Preparation:** a. Ensure the α-D-Psicofuranose sample is crystalline and has been purified to the highest possible degree. b. If the sample consists of coarse crystals, gently grind it into a fine, uniform powder using an agate or glass mortar and pestle[5]. c. Dry the

powdered sample in a vacuum desiccator over a suitable desiccant (e.g., phosphorus pentoxide) for at least 24 hours to remove any residual solvent[7].


- Capillary Tube Loading: a. Press the open end of a glass capillary tube (one end sealed) into the pile of dried sample several times[6]. b. Invert the tube and tap it gently on a hard surface to cause the powder to fall to the closed end. To achieve tight packing, drop the capillary tube, closed-end down, through a long glass tube (approx. 1 meter) onto the benchtop. Repeat several times[5][6]. c. The final packed sample height should be between 2-3 mm[6][7]. A consistent sample height is key for reproducibility.
- Measurement: a. Insert the loaded capillary tube into the heating block of the melting point apparatus[8]. b. If the approximate melting point is known, heat the block rapidly to a temperature about 15-20 °C below this point[6]. c. Reduce the heating rate to a slow, controlled ramp of approximately 1-2 °C per minute. This ensures thermal equilibrium between the heating block, the thermometer, and the sample. d. Observe the sample closely through the magnifying eyepiece. e. Record the temperature at which the first droplet of liquid becomes visible. This is the beginning of the melting range. f. Continue heating at the slow rate and record the temperature at which the last trace of solid material liquefies. This is the end of the melting range. g. A complete report should include the melting range (e.g., 108.5-109.5 °C)[5].

Protocol: Solubility Assessment by the Equilibrium Saturation Method

This protocol determines the solubility of α -D-Psicofuranose by creating a saturated solution at a specific temperature, allowing it to reach equilibrium, and then quantifying the concentration of the dissolved solute.

- Equilibrium: Solubility is an equilibrium constant. Sufficient time and agitation are required to ensure the solution is truly saturated and the rate of dissolution equals the rate of crystallization. Without achieving equilibrium, the measured solubility will be artificially low.
- Temperature Control: The solubility of solids is highly dependent on temperature. A constant temperature bath is essential for obtaining accurate and reproducible results.

- Quantification Method: A robust analytical method is needed to measure the solute concentration in the supernatant. For sugars, methods like High-Performance Liquid Chromatography (HPLC) or colorimetric assays (e.g., Phenol-Sulfuric Acid method) are common[9]. The choice depends on the required precision and available equipment.

[Click to download full resolution via product page](#)

Caption: Workflow for Solubility Determination by the Equilibrium Saturation Method.

- Preparation of Saturated Solution: a. To a series of glass vials, add a precisely known volume of the desired solvent (e.g., 5.0 mL of water, methanol, ethanol). b. Add an excess amount of crystalline α-D-Psicofuranose to each vial. "Excess" means adding enough solid so that a significant amount remains undissolved after equilibrium is reached. This ensures saturation. c. Seal the vials tightly to prevent solvent evaporation.
- Equilibration: a. Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C). b. Agitate the vials for a sufficient period to ensure equilibrium is reached, typically 24 to 48 hours. A preliminary time-course experiment can be run to determine the minimum time to equilibrium.
- Sampling and Analysis: a. After equilibration, cease agitation and allow the vials to stand in the temperature bath for several hours to let the excess solid settle. b. Carefully withdraw an aliquot of the clear supernatant using a pipette. It is critical not to disturb the solid at the bottom. c. Immediately filter the aliquot through a syringe filter (e.g., 0.22 μm PVDF or PTFE) to remove any suspended microcrystals. This step is crucial to prevent overestimation of solubility. d. Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method. e. Quantify the concentration of α-D-Psicofuranose in the diluted sample using a validated analytical technique such as HPLC with a Refractive Index Detector (RID) or a colorimetric assay[9]. f.

Prepare a standard curve with known concentrations of α -D-Psicofuranose to ensure accurate quantification.

- Calculation: a. Calculate the original concentration in the saturated supernatant, accounting for all dilution factors. b. Express the solubility in standard units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

Conclusion

While α -D-Psicofuranose is a significant tautomer of D-Psicose, specific, validated physical property data for this isolated anomer is not prevalent in the scientific literature. The reported melting point of D-Psicose varies, likely due to challenges in crystallization and anomeric purity, and its high aqueous solubility is well-established for the equilibrium mixture. For applications in research and drug development that require precise data on the α -D-Psicofuranose anomer, the experimental protocols detailed in this guide provide a robust framework for its empirical determination. Adherence to these methodologies, with careful attention to sample purity, temperature control, and equilibrium conditions, is paramount for generating trustworthy and reproducible data.

References

- American Chemical Society. (2021). D-Psicose. ACS Molecule of the Week. [\[Link\]](#)
- Wikipedia. (n.d.). Psicose. Wikipedia, The Free Encyclopedia. [\[Link\]](#)
- DrugFuture. (2023). D-Psicose.
- National Center for Biotechnology Information. (n.d.). D-Psicose. PubChem Compound Summary for CID 441036. [\[Link\]](#)
- Quora. (2021).
- Wageningen University & Research. (n.d.).
- thinkSRS.com. (n.d.).
- Cram. (n.d.). Solubility Of Sugar Experiment. [\[Link\]](#)
- University of Calgary. (n.d.). Melting point determination.
- MEL. (n.d.). SOP for Determination of Starch & Sugar through Acid Hydrolysis. [\[Link\]](#)
- The Japanese Pharmacopoeia. (n.d.).
- Lifeasible. (n.d.). Soluble Sugar and Starch Content Measurement. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). **α -D-psicofuranose**. PubChem Compound Summary for CID 21581131. [\[Link\]](#)
- Westlab Canada. (2023). Measuring the Melting Point. [\[Link\]](#)
- Chemistry LibreTexts. (2022). 6.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Psicose - Wikipedia [en.wikipedia.org]
- 2. D-PSICOSE CAS#: 551-68-8 [m.chemicalbook.com]
- 3. acs.org [acs.org]
- 4. D-Psicose [drugfuture.com]
- 5. thinksrs.com [thinksrs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. westlab.com [westlab.com]
- 9. Soluble Sugar and Starch Content Measurement - Lifeasible [lifeasible.com]
- To cite this document: BenchChem. [Introduction: Understanding D-Psicose and the α -D-Psicofuranose Anomer]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12676532#alpha-d-psicofuranose-physical-properties-melting-point-solubility>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com